2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate: is an organic compound with the molecular formula C15H11Br3O4 . It is a derivative of phenol, where the phenol ring is substituted with three bromine atoms at positions 2, 4, and 6, and an ester linkage to a 3-methoxyphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is structurally similar to certain substances found on the sin list, suggesting that it may share similar targets .
Mode of Action
It is known that similar compounds can undergo oxidative degradation .
Biochemical Pathways
Related compounds have been shown to undergo reductive bromination as a major degradation pathway .
Result of Action
It is structurally similar to certain substances found on the sin list, suggesting that it may share similar hazardous properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate. For example, sunlight can induce direct photolysis in similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate typically involves the following steps:
Bromination of Phenol: Phenol is brominated using bromine in the presence of a catalyst to form 2,4,6-tribromophenol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding phenol and acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester linkage.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: 2,4,6-tribromophenol and 2-(3-methoxyphenoxy)acetic acid.
Scientific Research Applications
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A simpler derivative with similar bromine substitution but without the ester linkage.
2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine: A more complex compound with multiple brominated phenol groups.
2,4,6-Tribromophenyl 2-(3-methoxyphenoxy)acetate: The compound of interest, unique due to its specific ester linkage and methoxyphenoxy group.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of brominated phenols with the reactivity of an ester linkage. This makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3O4/c1-20-10-3-2-4-11(7-10)21-8-14(19)22-15-12(17)5-9(16)6-13(15)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOVJIUMOSSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OC2=C(C=C(C=C2Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.